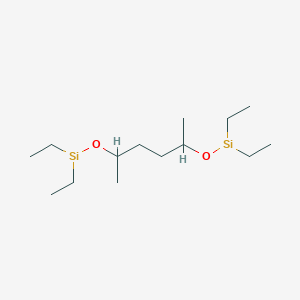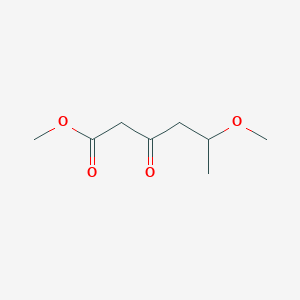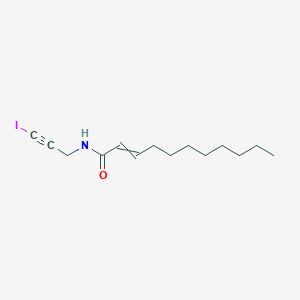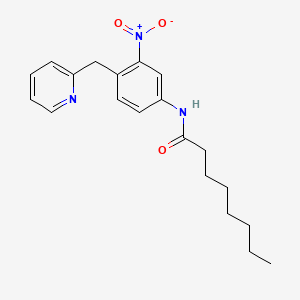
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is a complex organic compound that features both amide and nitro functional groups This compound is notable for its unique structure, which includes a pyridine ring attached to a nitro-substituted phenyl group, further connected to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multiple steps:
Formation of Pyridinylmethyl Group: The pyridine ring is introduced via a Friedel-Crafts alkylation reaction, where pyridine is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the nitro-substituted pyridinylmethyl phenyl compound with octanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction reactions to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogens (Cl2, Br2) in the presence of iron(III) chloride (FeCl3) for halogenation.
Major Products
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: Similar amide structure but lacks the nitro and pyridinylmethyl groups.
Nitrobenzene: Contains a nitro group on a benzene ring but lacks the amide and pyridinylmethyl groups.
Pyridine: Contains the pyridine ring but lacks the nitro and amide groups.
Uniqueness
Octanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and amide groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
Properties
CAS No. |
63233-54-5 |
|---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]octanamide |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-4-5-6-10-20(24)22-18-12-11-16(19(15-18)23(25)26)14-17-9-7-8-13-21-17/h7-9,11-13,15H,2-6,10,14H2,1H3,(H,22,24) |
InChI Key |
RCYAWNULQXJOCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
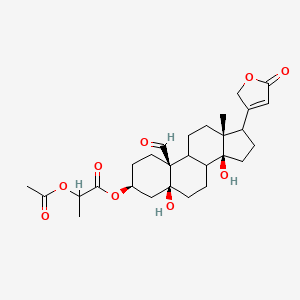
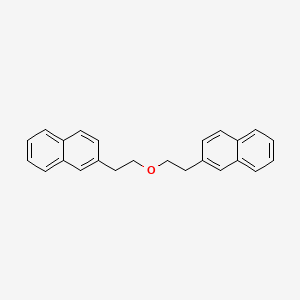

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
